molecular formula C8H18O B8253612 (2S)-2-ethylhexan-1-ol

(2S)-2-ethylhexan-1-ol

Cat. No. B8253612
M. Wt: 130.23 g/mol
InChI Key: YIWUKEYIRIRTPP-QMMMGPOBSA-N
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Patent
US06797800B2

Procedure details

350.0 g (1.47 gram equivalent) of the IPDI uretdione polyisocyanate from Example 1, which had a 19.2% content of uretdione groups after hot titration, was put in first under dry nitrogen and heated to 80° C. A mixture of 176.0 g (0.88 gram equivalent) of a commercial ε-caprolactone polyesterdiol started on 1.4 butanediol, with an OH number of 280 mg KOH/g (Capa 203, produced by Solvay), 19.8 g (0.44 gram equivalent) of 1,4-butanediol and 19.5 g (0.15 gram equivalent) of 2-ethyl-1-hexanol was added within 30 minutes and agitated at a maximum reaction temperature of 100° C. until the NCO content of the mixture had dropped to a value of 0.8% after about 4 hours. The melt was poured onto a metal sheet to cool it and a polyaddition compound, containing uretdione groups and appropriate for cross-linking coating powders, was obtained in the form of a solid, colorless resin. The product had the following properties:
[Compound]
Name
IPDI uretdione polyisocyanate
Quantity
350 g
Type
reactant
Reaction Step One
Quantity
176 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
OH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
280 mg
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1(=O)[O:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH:9](O)([OH:13])[CH2:10]CC.[OH-].[K+]>>[CH2:6]([OH:7])[CH2:5][CH2:4][CH2:3][OH:13].[CH2:9]([CH:5]([CH2:4][CH2:3][CH2:2][CH3:1])[CH2:6][OH:7])[CH3:10] |f:2.3|

Inputs

Step One
Name
IPDI uretdione polyisocyanate
Quantity
350 g
Type
reactant
Smiles
Step Two
Name
Quantity
176 g
Type
reactant
Smiles
C1(CCCCCO1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)(O)O
Step Four
Name
OH
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
280 mg
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCCO)O
Measurements
Type Value Analysis
AMOUNT: MASS 19.8 g
Name
Type
product
Smiles
C(C)C(CO)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 19.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06797800B2

Procedure details

350.0 g (1.47 gram equivalent) of the IPDI uretdione polyisocyanate from Example 1, which had a 19.2% content of uretdione groups after hot titration, was put in first under dry nitrogen and heated to 80° C. A mixture of 176.0 g (0.88 gram equivalent) of a commercial ε-caprolactone polyesterdiol started on 1.4 butanediol, with an OH number of 280 mg KOH/g (Capa 203, produced by Solvay), 19.8 g (0.44 gram equivalent) of 1,4-butanediol and 19.5 g (0.15 gram equivalent) of 2-ethyl-1-hexanol was added within 30 minutes and agitated at a maximum reaction temperature of 100° C. until the NCO content of the mixture had dropped to a value of 0.8% after about 4 hours. The melt was poured onto a metal sheet to cool it and a polyaddition compound, containing uretdione groups and appropriate for cross-linking coating powders, was obtained in the form of a solid, colorless resin. The product had the following properties:
[Compound]
Name
IPDI uretdione polyisocyanate
Quantity
350 g
Type
reactant
Reaction Step One
Quantity
176 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
OH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
280 mg
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1(=O)[O:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH:9](O)([OH:13])[CH2:10]CC.[OH-].[K+]>>[CH2:6]([OH:7])[CH2:5][CH2:4][CH2:3][OH:13].[CH2:9]([CH:5]([CH2:4][CH2:3][CH2:2][CH3:1])[CH2:6][OH:7])[CH3:10] |f:2.3|

Inputs

Step One
Name
IPDI uretdione polyisocyanate
Quantity
350 g
Type
reactant
Smiles
Step Two
Name
Quantity
176 g
Type
reactant
Smiles
C1(CCCCCO1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)(O)O
Step Four
Name
OH
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
280 mg
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCCO)O
Measurements
Type Value Analysis
AMOUNT: MASS 19.8 g
Name
Type
product
Smiles
C(C)C(CO)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 19.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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